Tolfenamic Acid-d4

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

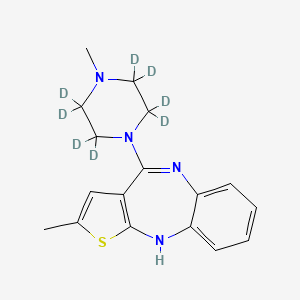

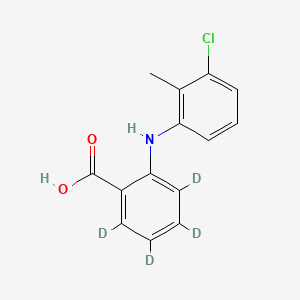

Tolfenamic Acid-d4 is the labelled analogue of Tolfenamic Acid, a non-steroidal anti-inflammatory drug (NSAID). It is a derivative of anthranilic acid . It is used as an internal standard for the quantification of tolfenamic acid .

Synthesis Analysis

Tolfenamic Acid-d4 is a well-studied polymorphic compound. A new polymorph of Tolfenamic Acid, form IX, was unexpectedly crystallised from isopropanol at low temperatures . The stability of this new polymorphic form was analyzed with the aid of dispersion corrected DFT, paired with calculations of vibrational frequencies .Molecular Structure Analysis

The molecular formula of Tolfenamic Acid-d4 is C14H8ClD4NO2 . The InChi Code is InChI=1S/C14H12ClNO2/c1-9-11(15)6-4-8-12(9)16-13-7-3-2-5-10(13)14(17)18/h2-8,16H,1H3,(H,17,18)/i2D,3D,5D,7D .Chemical Reactions Analysis

Tolfenamic Acid-d4 is a polymorphic compound with multiple forms discovered to date. The ninth form, form IX, was crystallised from isopropanol at low temperatures . The stability of this new polymorph was confirmed through thermal measurements, solubility measurements, and solvent-mediated phase transformation experiments .Physical And Chemical Properties Analysis

Tolfenamic Acid-d4 has a formula weight of 265.7 . It is a solid at room temperature and is soluble in DMF, DMSO, and Methanol .Applications De Recherche Scientifique

Alzheimer’s Disease Modulation

Tolfenamic Acid-d4: has been identified as a potential therapeutic agent for Alzheimer’s Disease (AD) . It acts as a transcriptional modulator, influencing the expression of AD-related genes. By inhibiting the specificity protein 1 (SP1)-DNA binding, it may lead to decreased transcription of genes associated with AD, such as microtubule-associated protein Tau (MAPT) and amyloid precursor protein (APP) . This targeted approach could reduce the pathological burden and improve cognition in AD patients.

Cancer Therapy

Derivatives of Tolfenamic Acid-d4 have been designed to target VEGFR-2 tyrosine kinase , a key player in tumor angiogenesis and metastasis. These derivatives, containing hydrazine-1-carbothioamide or 1,3,4-oxadiazole moieties, have shown potential as VEGFR-2 tyrosine kinase inhibitors. They exhibit cytotoxic activity against various human cancer cell lines and could be a promising strategy for cancer therapy .

Drug Delivery Systems

Tolfenamic Acid-d4 has been explored for its use in drug delivery systems . Its encapsulation in metal-organic frameworks based on γ-cyclodextrin has demonstrated an improved dissolution profile, which is crucial for enhancing the bioavailability of hydrophobic drugs . This application could revolutionize the way drugs are delivered and absorbed in the body.

Anti-Inflammatory Applications

As a non-steroidal anti-inflammatory drug (NSAID), Tolfenamic Acid-d4 is primarily used to reduce pain associated with acute migraine attacks and swelling in muscles and joints due to osteoarthritis and rheumatoid arthritis. Its encapsulation in γ-cyclodextrin-based metal-organic frameworks could also improve its anti-inflammatory efficacy .

Gene Expression Modulation

The ability of Tolfenamic Acid-d4 to modulate gene expression makes it a valuable tool for scientific research. It can be used to study the effects of gene expression changes on various biological processes and diseases. This application is particularly relevant in the context of understanding complex disorders like Alzheimer’s Disease .

Proteomic Studies

The impact of Tolfenamic Acid-d4 on the proteome of treated cells is significant, with approximately 75% of the downregulated products being SP1 targets. This opens up avenues for proteomic studies to understand the systemic response to drug treatment and the role of specific proteins in disease pathology .

Pharmacokinetic Characterization

Tolfenamic Acid-d4 derivatives have been evaluated for their pharmacokinetic characteristics. Understanding the absorption, distribution, metabolism, and excretion (ADME) of these compounds is essential for developing effective and safe pharmaceuticals .

Molecular Docking Studies

Molecular docking studies of Tolfenamic Acid-d4 derivatives provide insights into their interaction with molecular targets. This application is crucial for drug design and discovery, allowing researchers to predict the binding affinity and activity of new compounds before they are synthesized and tested in vitro .

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-(3-chloro-2-methylanilino)-3,4,5,6-tetradeuteriobenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClNO2/c1-9-11(15)6-4-8-12(9)16-13-7-3-2-5-10(13)14(17)18/h2-8,16H,1H3,(H,17,18)/i2D,3D,5D,7D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEZNLOUZAIOMLT-IKMBEDGYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)NC2=CC=CC=C2C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])C(=O)O)NC2=C(C(=CC=C2)Cl)C)[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(10R,13S,17R)-2,2,4,6,6,10-hexadeuterio-13-ethyl-17-ethynyl-3-hydroxyimino-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B602511.png)